molecular formula C12H15ClN4O B1410924 1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride CAS No. 2034154-84-0

1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride

Cat. No. B1410924
CAS RN: 2034154-84-0
M. Wt: 266.73 g/mol
InChI Key: KEQIZVBDCIKZTL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A copper (I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5,6 heterocycle . The structure–activity relationship of imidazo[1,2-a]pyridines is critical in their development .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can synthesize imidazo[1,2-a]pyridines . Also, a reaction between 2-chloropyridines and 2H-azirines can provide imidazo[1,2-a]pyridines .

Scientific Research Applications

Synthesis of Bioactive Compounds

Researchers have synthesized various sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, which showed potential antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Development of Therapeutic Agents

A study identified a compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, as a potent inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase-1, which might be beneficial in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Fluorescent Probes for Mercury Ion

In a study, novel imidazo[1,2-a]pyridine derivatives, such as 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, were synthesized and demonstrated as efficient fluorescent probes for mercury ion detection in various solutions (Shao et al., 2011).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized, showing considerable activity against drug-sensitive/resistant strains of Mycobacterium tuberculosis, indicating potential in antimycobacterial therapy (Lv et al., 2017).

Broad Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This compound has been part of various marketed pharmaceutical preparations (Deep et al., 2016).

Mechanism of Action

While the specific mechanism of action for “1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests a promising future direction for the development of new drugs based on this scaffold.

properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c17-12(15-7-4-13-5-8-15)10-9-16-6-2-1-3-11(16)14-10;/h1-3,6,9,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQIZVBDCIKZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN3C=CC=CC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride

CAS RN

2034154-84-0
Record name Methanone, imidazo[1,2-a]pyridin-2-yl-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034154-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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